4-(Dibromomethyl)-2-phenyl-1,3-dioxolane
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Overview
Description
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a dibromomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane typically involves the bromination of 2-phenyl-1,3-dioxolane. One common method includes the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst such as hydrogen peroxide (H2O2) to achieve the desired dibromomethyl substitution . The reaction is usually carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of imines or acetals.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as primary amines or trialkyl orthoformates are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of imines or acetals.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties.
Biomedical Research: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents
Mechanism of Action
The mechanism by which 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane exerts its effects involves the interaction of the dibromomethyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2-phenyl-1,3-dioxolane
- 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
- 4-(Iodomethyl)-2-phenyl-1,3-dioxolane
Uniqueness
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its mono-brominated, chlorinated, or iodinated analogs. This makes it particularly useful in reactions requiring a strong electrophile or in applications where specific bromine-mediated interactions are desired .
Properties
Molecular Formula |
C10H10Br2O2 |
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Molecular Weight |
321.99 g/mol |
IUPAC Name |
4-(dibromomethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10Br2O2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
InChI Key |
CCYVASQHCLFYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)C(Br)Br |
Origin of Product |
United States |
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